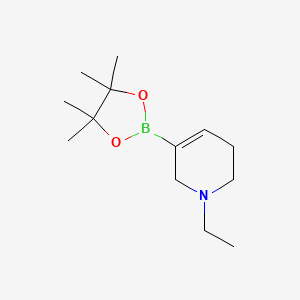
1-(4-Fluorobenzyl)-1-methylguanidine sulfate
Vue d'ensemble
Description
1-(4-Fluorobenzyl)-1-methylguanidine sulfate, also known as 4-fluoro-N-methyl-benzylguanidine sulfate, is a synthetic organic compound commonly used in scientific research. It is a white powder that is slightly soluble in water and has a molecular weight of 284.3 g/mol. This compound has been studied for its potential applications in various scientific fields, including pharmacology, biochemistry, and physiology.
Applications De Recherche Scientifique
Neuroblastoma Imaging and Therapy
1-(4-Fluorobenzyl)-1-methylguanidine sulfate is structurally related to compounds used in neuroblastoma diagnosis and treatment, such as m-iodobenzylguanidine (MIBG). It can be transported into tumor cells via the neuronal norepinephrine transporter, a characteristic expressed in almost all neuroblastoma cells. This makes it potentially useful for imaging and targeting neuroblastoma cells (Hadrich, Berthold, Steckhan, & Bönisch, 1999).
Human Immunodeficiency Virus (HIV) Inhibitors
Studies on potent HIV integrase inhibitors have utilized derivatives of 1-(4-Fluorobenzyl)-1-methylguanidine sulfate for metabolic and disposition investigations. Such compounds are significant in drug discovery, aiding in the selection and development of HIV treatment candidates (Monteagudo, Pesci, Taliani, Fiore, Petrocchi, Nizi, Rowley, Laufer, & Summa, 2007).
Cardiac Adrenergic Function Studies
This compound has been used in the synthesis of radioligands for studying cardiac adrenergic neurons. Its analogs, when labeled with radioactive isotopes, help in assessing cardiac adrenergic function, contributing to a better understanding of heart diseases (Samnick, Scheuer, Münks, El-Gibaly, Menger, & Kirsch, 2004).
Monoamine Oxidase Inhibitors
4-Methoxybenzylguanidine and its sulfate, compounds related to 1-(4-Fluorobenzyl)-1-methylguanidine sulfate, have been studied as monoamine oxidase (MAO) inhibitors. These are significant in the context of neurological research and potential treatments for diseases related to neurotransmitter regulation (Ovsepyan, Akopyan, Safrazbekyan, Sukasyan, Arzanunts, Sarkisyan, Engoyan, Karapetyan, & Struchkov, 1998).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various receptors in the body .
Mode of Action
The specifics of these interactions and the resulting changes would depend on the nature of the targets .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have been found to have varying degrees of bioavailability, depending on their adme properties .
Result of Action
The compound’s interaction with its targets would likely lead to changes at the molecular and cellular levels .
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-1-methylguanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3.H2O4S/c1-13(9(11)12)6-7-2-4-8(10)5-3-7;1-5(2,3)4/h2-5H,6H2,1H3,(H3,11,12);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFLVPMYGHXGFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)F)C(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(1H-1,3-benzodiazol-2-yl)-3-[4-(dimethylamino)phenyl]propanethioamide](/img/structure/B1440088.png)


![5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1440092.png)



![Tert-butyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1440099.png)



